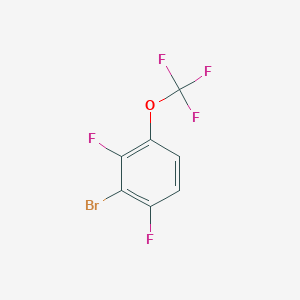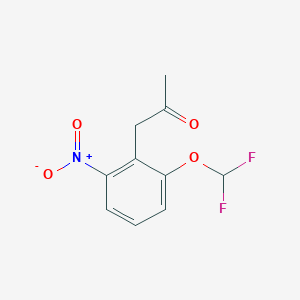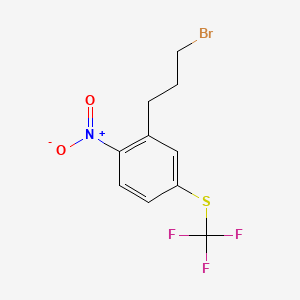
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a nitro group, and a trifluoromethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps:
Bromination: The bromopropyl group can be introduced via a bromination reaction, often using bromine or a bromine-containing reagent.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using reagents such as trifluoromethylthiolating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Amines: From the reduction of the nitro group.
Sulfoxides/Sulfones: From the oxidation of the trifluoromethylthio group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving nitro and trifluoromethylthio groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromopropyl group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical reactions.
Oxidation: The trifluoromethylthio group can be oxidized, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.
1-Bromo-3-(trifluoromethyl)benzene: Lacks both the nitro and propyl groups.
2-Nitro-5-(trifluoromethylthio)benzene: Lacks the bromopropyl group.
Uniqueness: 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the nitro group, bromopropyl group, and trifluoromethylthio group allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H9BrF3NO2S |
|---|---|
Poids moléculaire |
344.15 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-6-8(18-10(12,13)14)3-4-9(7)15(16)17/h3-4,6H,1-2,5H2 |
Clé InChI |
PWEICXCJONOPMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC(F)(F)F)CCCBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


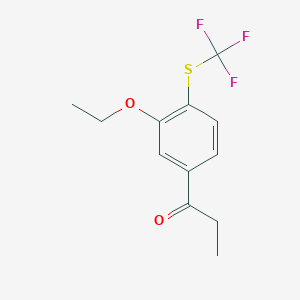
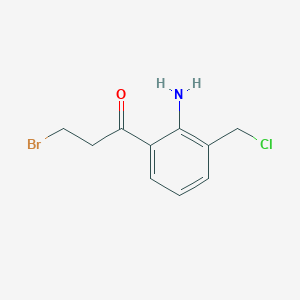
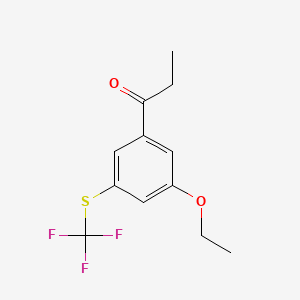
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
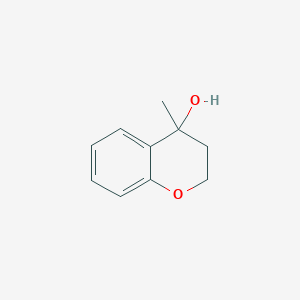
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
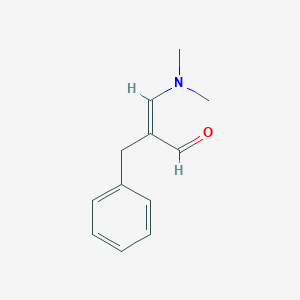
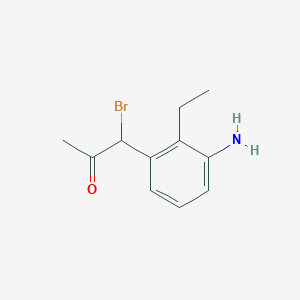

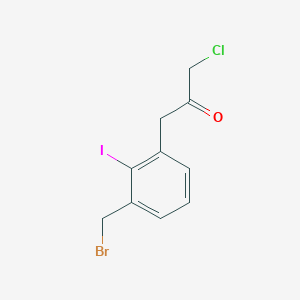
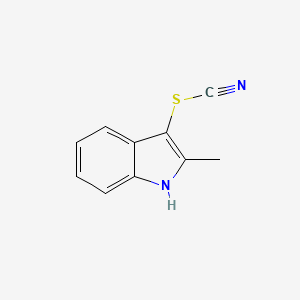
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
